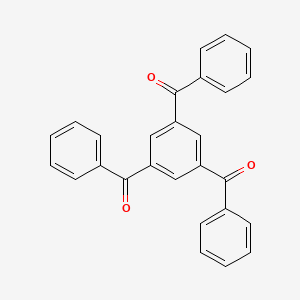

1,3,5-Tribenzoylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3,5-dibenzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSRSUAVHPFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180519 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25871-69-6 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025871696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,5-Tribenzoylbenzene chemical and physical properties

An In-depth Technical Guide on the Core Chemical and Physical Properties of 1,3,5-Tribenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a symmetrically substituted aromatic ketone. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and potential applications in a structured and accessible format.

Core Chemical and Physical Properties

This compound, with the IUPAC name (3,5-dibenzoylphenyl)-phenylmethanone, is a C3-symmetric molecule.[1] Its structural formula and core properties are summarized below.

Structure:

Caption: Logical workflow for the synthesis and characterization of a Metal-Organic Framework (MOF) using this compound as a tripodal organic linker.

Biological Activity

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. Aromatic ketones can exhibit a range of biological effects, and the tripodal structure of this molecule may present interesting opportunities for interaction with biological targets. Further research is required to elucidate any potential pharmacological or toxicological properties. Molecules with similar C3 symmetry have been explored as scaffolds in medicinal chemistry, suggesting that this compound could serve as a core for the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3,5-Tribenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,3,5-Tribenzoylbenzene, a symmetrically substituted aromatic ketone. The document details its synthesis, crystallographic data, and conformational analysis, presenting key quantitative data in structured tables and illustrating experimental and logical workflows with Graphviz diagrams.

Introduction

This compound is a unique molecule characterized by a central benzene ring symmetrically substituted with three benzoyl groups. This substitution pattern leads to significant steric interactions between the bulky benzoyl moieties, forcing them out of the plane of the central ring and resulting in a distinct three-dimensional conformation. Understanding this structure is crucial for its potential applications in materials science and as a scaffold in drug design, where its defined geometry can influence molecular recognition and binding.

Molecular Structure

The molecular structure of this compound has been determined by X-ray crystallography. The corresponding crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 133794.[1] This experimental data provides precise measurements of bond lengths, bond angles, and dihedral angles, which define the molecule's geometry.

Crystallographic Data

The crystal structure of this compound reveals a non-planar conformation. The steric hindrance between the adjacent benzoyl groups prevents them from being coplanar with the central phenyl ring. This results in a propeller-like arrangement where each benzoyl group is twisted out of the plane of the central ring.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C(central ring)-C(central ring) | ~1.39 Å |

| C(central ring)-C(carbonyl) | ~1.50 Å |

| C(carbonyl)=O | ~1.22 Å |

| C(carbonyl)-C(phenyl) | ~1.49 Å |

| C(phenyl)-C(phenyl) | ~1.39 Å |

| Bond Angles | |

| C-C-C (central ring) | ~120° |

| C(central ring)-C(carbonyl)-O | ~120° |

| C(central ring)-C(carbonyl)-C(phenyl) | ~118° |

| Dihedral Angles | |

| C(central ring)-C(central ring)-C(carbonyl)-O | Variable |

| C(central ring)-C(central ring)-C(carbonyl)-C(phenyl) | Variable |

Note: The exact values for bond lengths, bond angles, and dihedral angles can be obtained from the Crystallographic Information File (CIF) corresponding to CCDC deposition number 133794.

Conformation

The conformation of this compound in the solid state is a "propeller" conformation, where the three benzoyl groups are twisted out of the plane of the central benzene ring. This is a consequence of minimizing the steric strain between the bulky substituents. In solution, the molecule is expected to be dynamic, with the benzoyl groups undergoing rotation around the C(central ring)-C(carbonyl) bonds.

Computational studies on related sterically hindered 1,3,5-trisubstituted benzenes, such as 1,3,5-triethylbenzene, have shown that the energy barriers to rotation of the substituents can be significant.[2][3] For this compound, the rotational barrier would dictate the conformational flexibility of the molecule in different environments.

The logical relationship for determining the molecular conformation is outlined in the following diagram:

Experimental Protocols

Synthesis of this compound

General Experimental Workflow for Synthesis:

X-ray Crystallography

To obtain the precise molecular structure, single crystals of this compound are required.

Protocol for Single Crystal X-ray Diffraction:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or other area detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the molecule and can provide insights into its symmetry and conformational dynamics in solution.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the three equivalent protons on the central benzene ring.- Multiplets in the aromatic region corresponding to the protons of the benzoyl groups. The integration should correspond to a 1:5 ratio (central ring H : benzoyl H). |

| ¹³C NMR | - A quaternary carbon signal for the substituted carbons of the central ring.- A signal for the methine carbons of the central ring.- A signal for the carbonyl carbons.- Several signals for the carbons of the benzoyl phenyl groups. |

| IR | - A strong absorption band around 1660 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.- C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹).- C=C stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹). |

Conclusion

This compound possesses a well-defined, non-planar propeller-like conformation in the solid state due to significant steric interactions between its benzoyl substituents. While its solution-state dynamics are likely characterized by the rotation of these groups, the fundamental ground-state geometry provides a rigid and predictable scaffold. This detailed understanding of its molecular structure and conformation is paramount for its application in the rational design of novel materials and therapeutic agents. Further experimental and computational studies are warranted to fully elucidate the conformational energy landscape and its implications for molecular interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets [beilstein-journals.org]

- 4. article.sapub.org [article.sapub.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Tribenzoylbenzene from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to 1,3,5-tribenzoylbenzene, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. While a direct one-step synthesis from acetophenone is not established, this document details two plausible and scientifically sound pathways: a multi-step synthesis commencing with acetophenone, and a more direct, efficient synthesis from a closely related precursor, which can also be derived from a starting material analogous to acetophenone. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to support researchers in their synthetic endeavors.

Introduction

This compound, with the chemical formula C₂₇H₁₈O₃ and CAS Number 25871-69-6, is a symmetrical aromatic ketone. Its rigid, tripodal structure and the presence of three reactive carbonyl groups make it a valuable building block for the synthesis of dendrimers, metal-organic frameworks (MOFs), and complex molecular architectures with potential applications in catalysis, electronics, and drug delivery. The synthesis of 1,3,5-triarylbenzenes through the cyclotrimerization of acetophenone and its derivatives is a well-established reaction. However, the introduction of the three benzoyl groups necessitates a more nuanced synthetic strategy.

This guide explores two primary synthetic strategies:

-

Multi-step Synthesis from Acetophenone: A pathway involving the initial formation of a β-diketone intermediate, dibenzoylmethane, from acetophenone, followed by a proposed cyclocondensation to yield the target molecule.

-

Direct Synthesis via Cyclotrimerization: An efficient, one-pot synthesis utilizing the cyclotrimerization of 1-phenyl-2-propyn-1-one. The synthesis of this precursor from a readily available starting material is also detailed.

Multi-step Synthesis from Acetophenone

This pathway leverages the reactivity of the methyl group of acetophenone to first construct a key intermediate, dibenzoylmethane, which is then proposed to undergo a cyclocondensation reaction.

Step 1: Synthesis of Dibenzoylmethane via Claisen Condensation

The first step involves a Claisen condensation of acetophenone with an ester, typically ethyl benzoate, in the presence of a strong base to form the β-diketone, dibenzoylmethane.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of dibenzoylmethane is as follows:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add sodium ethoxide (1.1 equivalents) and dry toluene.

-

Addition of Reactants: A mixture of acetophenone (1 equivalent) and ethyl benzoate (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide in toluene at room temperature.

-

Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and acidified with dilute hydrochloric acid until the pH is acidic. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield pure dibenzoylmethane.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Acetophenone, Ethyl Benzoate | [1] |

| Base | Sodium Ethoxide | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | Reflux (~110 °C) | [1] |

| Reaction Time | 4-6 hours | [1] |

| Reported Yield | 60-70% | [1] |

| Melting Point | 77-78 °C | [1] |

Step 2: Proposed Cyclocondensation of a Dibenzoylmethane-related Precursor

The formation of the central benzene ring of this compound from a β-diketone precursor is a plausible transformation, likely proceeding through an acid- or base-catalyzed self-condensation reaction. While a specific, high-yield protocol for the direct trimerization of dibenzoylmethane is not well-documented in the literature, the general principle of forming aromatic rings from 1,3-dicarbonyl compounds provides a strong theoretical basis for this approach.

Proposed Reaction Scheme:

A plausible mechanism involves the acid-catalyzed enolization of the β-diketone, followed by a cascade of Michael additions and aldol condensations, ultimately leading to the aromatic core after dehydration.

Hypothetical Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: Dibenzoylmethane (or a suitable derivative) is dissolved in a high-boiling point solvent such as nitrobenzene or Dowtherm A.

-

Catalyst: A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), is added to the reaction mixture.

-

Reaction: The mixture is heated to a high temperature (e.g., 150-200 °C) and stirred for an extended period (12-24 hours).

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed, and purified by column chromatography on silica gel.

Direct Synthesis via Cyclotrimerization of 1-Phenyl-2-propyn-1-one

A more direct and efficient route to this compound involves the one-pot cyclotrimerization of 1-phenyl-2-propyn-1-one. This method, while not starting from acetophenone in a single step, utilizes a precursor that can be synthesized from a closely related starting material.

Step 1: Synthesis of 1-Phenyl-2-propyn-1-ol

The precursor alcohol can be synthesized by the addition of an acetylide to benzaldehyde. A similar reaction with acetophenone would yield the corresponding tertiary alcohol.

Reaction Scheme:

Experimental Protocol:

-

Generation of Acetylide: In a dry, three-necked flask under an inert atmosphere, a solution of ethylmagnesium bromide in THF is prepared. Acetylene gas is then bubbled through this solution to form the magnesium acetylide.

-

Addition of Benzaldehyde: A solution of benzaldehyde (1 equivalent) in dry THF is added dropwise to the acetylide solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-phenyl-2-propyn-1-ol.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde, Acetylene | [3] |

| Reagent | Ethylmagnesium bromide | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 2-3 hours | [3] |

| Reported Yield | ~86% | [3] |

| Physical State | Pale yellow oil | [3] |

Step 2: Oxidation to 1-Phenyl-2-propyn-1-one

The propargyl alcohol is then oxidized to the corresponding ketone using a suitable oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone).

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with a solution of 1-phenyl-2-propyn-1-ol (1 equivalent) in acetone and cooled in an ice bath.

-

Addition of Oxidant: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture changes from orange to green/brown.

-

Reaction: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.

-

Work-up: Isopropanol is added to quench the excess oxidant. The mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in diethyl ether and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to yield 1-phenyl-2-propyn-1-one.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Phenyl-2-propyn-1-ol | [4] |

| Oxidizing Agent | Jones Reagent | [4] |

| Solvent | Acetone | [4] |

| Reaction Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 1-2 hours | [4] |

| Reported Yield | ~90% | [4] |

| Physical State | Yellow solid | [4] |

Step 3: Cyclotrimerization to this compound

The final step is the one-pot cyclotrimerization of 1-phenyl-2-propyn-1-one in pressurized hot water.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A high-pressure stainless-steel reactor is charged with 1-phenyl-2-propyn-1-one and deionized water.

-

Reaction: The reactor is sealed and heated to the desired temperature (e.g., 150-200 °C) with stirring for a specified time (7 minutes to 1 hour).

-

Work-up and Purification: After cooling, the reactor is opened, and the solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Phenyl-2-propyn-1-one | |

| Solvent | Pressurized hot water | |

| Reaction Temperature | 150 °C | |

| Reaction Time | 60 minutes | |

| Reported Yield | 74% | |

| Reaction Temperature | 200 °C | |

| Reaction Time | 7 minutes | |

| Reported Yield | 65% |

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key transformations.

Caption: Multi-step synthesis of this compound from acetophenone.

Caption: Direct synthesis of this compound via cyclotrimerization.

Conclusion

This technical guide has outlined two viable synthetic pathways to this compound, catering to the needs of researchers in organic synthesis and materials science. The multi-step synthesis from acetophenone, while plausible, requires further optimization of the final cyclocondensation step. In contrast, the direct synthesis via the cyclotrimerization of 1-phenyl-2-propyn-1-one offers a more efficient and documented route to the target molecule. The detailed experimental protocols and compiled quantitative data provided herein serve as a valuable resource for the successful synthesis and further exploration of this compound and its derivatives in various scientific disciplines.

References

An In-depth Technical Guide to 1,3,5-Tribenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

IUPAC Name: (3,5-dibenzoylphenyl)-phenylmethanone[1][2]

CAS Number: 25871-69-6[2]

Synonyms: 1,3,5-Tribenzoylbenzene, Methanone, 1,3,5-benzenetriyltris[phenyl-[2]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing a comprehensive overview of its physical and chemical properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₁₈O₃ | PubChem[2] |

| Molecular Weight | 390.43 g/mol | PubChem[2] |

| Exact Mass | 390.125594432 Da | PubChem[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| logP (Octanol/Water) | 5.380 | Cheméo (Calculated)[3] |

| Water Solubility (log₁₀WS) | -7.35 mol/L | Cheméo (Calculated)[3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Highlights | Source |

| Mass Spectrometry | Electron Ionization (EI) data available. | NIST WebBook |

| Infrared (IR) Spectroscopy | Gas phase spectrum available. | NIST WebBook |

| ¹H NMR | Data not explicitly found for this compound, but expected to show complex aromatic multiplets. | |

| ¹³C NMR | Data not explicitly found for this compound, but expected to show signals for carbonyl carbons and aromatic carbons. |

Synthesis of this compound

The primary synthetic route to 1,3,5-triarylbenzenes, including this compound, is the acid-catalyzed cyclocondensation (or cyclotrimerization) of the corresponding aryl methyl ketone. In this case, acetophenone serves as the precursor.

Representative Experimental Protocol: Acid-Catalyzed Cyclocondensation of Acetophenone

This protocol is a representative procedure based on established methods for the synthesis of 1,3,5-triarylbenzenes.

Materials:

-

Acetophenone

-

Anhydrous catalyst (e.g., p-toluenesulfonic acid (PTSA) or a Lewis acid like CuCl₂)

-

High-boiling point solvent (e.g., toluene or solvent-free)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography elution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (3 equivalents).

-

If using a solvent, add toluene. For a solvent-free reaction, proceed to the next step.

-

Add the acid catalyst (e.g., 10-20 mol% of PTSA or a catalytic amount of CuCl₂).

-

Heat the reaction mixture to a high temperature (typically 100-220°C, depending on the catalyst and solvent) and maintain under reflux with vigorous stirring for several hours (e.g., 3-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

If the reaction was performed solvent-free, dissolve the residue in a suitable organic solvent like ethyl acetate. If a solvent was used, proceed with extraction.

-

Wash the organic solution with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information on the biological activity of this compound or its involvement in any signaling pathways. Its utility appears to be primarily in the realm of materials science, particularly in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs), owing to its high thermal stability and electronic properties.[1] Professionals in drug development should note the current absence of published research on the pharmacological or toxicological profile of this specific compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the cyclocondensation of acetophenone.

Caption: Synthesis and Purification Workflow.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from starting materials to the final product.

Caption: Reactants to Product Progression. Caption: Reactants to Product Progression.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3,5-Tribenzoylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-tribenzoylbenzene (C₂₇H₁₈O₃), a molecule of interest in various fields of chemical research. This document collates available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format to facilitate research and development. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to aid in the practical application of this information.

Compound Identification

-

IUPAC Name: (3,5-Dibenzoylphenyl)phenylmethanone[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-2', H-6') | 7.8 - 8.0 | d | 6H | ~ 7-8 |

| Aromatic (H-3', H-4', H-5') | 7.4 - 7.7 | m | 9H | - |

| Aromatic (Central Ring) | 8.2 - 8.4 | s | 3H | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 200 |

| Aromatic (C-1, C-3, C-5) | 138 - 142 |

| Aromatic (C-1') | 135 - 138 |

| Aromatic (C-4') | 132 - 135 |

| Aromatic (C-2', C-6') | 129 - 131 |

| Aromatic (C-3', C-5') | 128 - 130 |

| Aromatic (C-2, C-4, C-6) | 130 - 133 |

The following table summarizes the main absorption bands observed in the gas-phase IR spectrum of this compound.[2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Aryl Ketone) |

| ~1595 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | Aromatic C=C Stretch |

| ~1280 | Strong | C-C-C Bending in Ketone |

| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

The mass spectrum of this compound was obtained by electron ionization (EI). The key fragments are listed below.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 390 | Moderate | [M]⁺ (Molecular Ion) |

| 313 | Moderate | [M - C₆H₅]⁺ |

| 285 | Moderate | [M - C₆H₅CO]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) (approximately 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer at room temperature.

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 1,3,5-Tribenzoylbenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-tribenzoylbenzene in common organic solvents. Due to a lack of readily available quantitative solubility data in the public domain for this specific compound, this guide leverages fundamental principles of chemical solubility and data from structurally analogous compounds to provide a predictive assessment. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate precise data for their specific applications.

Introduction

This compound is a large, aromatic ketone with a symmetrical structure. Its molecular architecture, characterized by a central benzene ring substituted with three benzoyl groups, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications in research and development, including its use as a building block in organic synthesis, in the formulation of novel materials, and potentially in drug delivery systems. The choice of an appropriate solvent is paramount for reaction kinetics, purification processes, and the ultimate performance of the end product.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a solute is favored in a solvent with a similar polarity. This compound is a relatively nonpolar molecule due to its significant hydrocarbon content from the three benzoyl groups and the central benzene ring. However, the presence of three polar carbonyl (C=O) groups introduces a degree of polarity. Therefore, it is anticipated to exhibit the highest solubility in solvents that are either nonpolar or moderately polar and can engage in dipole-dipole interactions.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of both the solute and the solvent allows for favorable π-π stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have the ability to dissolve a wide range of organic compounds and their polarity is suitable for interacting with the benzoyl groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are good solvents for many organic compounds. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The presence of a carbonyl group in the solvent can interact with the carbonyl groups of the solute. |

| Esters | Ethyl Acetate | Moderate | Similar to ketones, the ester functional group can interact with the solute's carbonyl groups. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols, especially shorter-chain ones, might be too high for the largely nonpolar this compound. Hydrogen bonding in alcohols also makes them less favorable solvents for non-hydrogen bonding solutes. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are powerful solubilizing agents for a wide range of compounds and are likely to dissolve this compound. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity and the lack of favorable intermolecular interactions would likely result in poor solubility. |

| Water | Water | Insoluble | As a large, primarily nonpolar organic molecule, this compound is expected to be practically insoluble in water. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal equilibrium method is a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Thermostatically controlled water bath

-

Vials with screw caps

-

Centrifuge

-

Calibrated micropipettes

-

Drying oven or vacuum oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: A flowchart outlining the key steps for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed to ensure complete sedimentation of the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring that no solid particles are disturbed or transferred.

-

Gravimetrically determine the density of the saturated solution at the experimental temperature.

-

Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a pre-prepared calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in the process of determining and utilizing solubility data.

Caption: The relationship between experimental inputs, process, output, and applications of solubility data.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides a robust framework for researchers and professionals to understand and experimentally determine its solubility profile. By applying the principles of "like dissolves like" and following the detailed experimental protocol, users can generate the critical data necessary for advancing their research, development, and formulation efforts involving this compound. The provided workflows and logical diagrams offer a clear visual representation of the necessary steps and their interdependencies, facilitating a more efficient and informed approach to working with this compound.

In-depth Technical Guide: Photophysical Properties of 1,3,5-Tribenzoylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tribenzoylbenzene (TBB) and its derivatives have emerged as a significant class of molecules in materials science, particularly in the development of advanced organic light-emitting diodes (OLEDs). Their rigid, C3-symmetric structure, coupled with the strong electron-accepting nature of the benzoyl groups, makes the TBB core an excellent building block for materials exhibiting thermally activated delayed fluorescence (TADF). This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, with a focus on their synthesis, spectroscopic characterization, and the underlying mechanisms that govern their unique luminescent behavior.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is largely dictated by their donor-acceptor architecture. The TBB core typically serves as a potent electron acceptor, which, when coupled with various electron-donating moieties, leads to the formation of molecules with distinct charge-transfer (CT) characteristics in their excited states. This separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the TBB acceptor, is crucial for achieving a small singlet-triplet energy gap (ΔEST).[1] A small ΔEST is a hallmark of TADF materials, enabling efficient harvesting of triplet excitons for light emission through a process called reverse intersystem crossing (RISC).

Absorption and Emission Characteristics

This compound derivatives typically exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The position of the absorption maxima (λ_abs) can be modulated by the nature of the donor groups attached to the TBB core.

The emission properties of these derivatives are highly dependent on the solvent polarity and the specific donor-acceptor combination. In nonpolar solvents, they may exhibit structured emission spectra, while in polar solvents, a broad and featureless emission band is often observed, characteristic of a charge-transfer excited state. The emission maxima (λ_em) generally show a red-shift with increasing solvent polarity.

Intersystem Crossing and Triplet State Dynamics

A key feature of this compound derivatives is their efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the lowest triplet state (T1). This process is facilitated by the presence of the carbonyl groups in the benzoyl moieties, which can promote spin-orbit coupling. The resulting triplet excitons can then be harnessed for light emission via two primary pathways:

-

Phosphorescence: Direct radiative decay from the T1 state to the ground state (S0). This process is typically observed at low temperatures, as non-radiative decay pathways are minimized.

-

Thermally Activated Delayed Fluorescence (TADF): If the ΔEST is sufficiently small (typically < 0.2 eV), triplet excitons can be thermally promoted back to the S1 state through RISC. Subsequent radiative decay from the S1 state results in fluorescence that is temporally delayed, as it originates from the long-lived triplet state population. This mechanism allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices.[1]

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes the key photophysical data for two representative this compound-based TADF emitters, TBP-DmCz and TBP-TmCz, where 1,8-dimethylcarbazole (DmCz) and 1,3,6,8-tetramethylcarbazole (TmCz) act as the electron donors.[1]

| Compound | λ_abs [nm] (in Toluene) | λ_em [nm] (in Toluene) | λ_phos [nm] (at 77 K) | ΔE_ST [eV] | Thermal Stability (T_d, 5% weight loss) [°C] |

| TBP-DmCz | ~380 | ~500 | ~475 | 0.08 | 450 |

| TBP-TmCz | ~385 | ~510 | ~480 | 0.09 | 460 |

Note: This table is based on the data reported for TBP-DmCz and TBP-TmCz.[1] More extensive data for a wider range of derivatives is needed for a complete comparative analysis.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

Synthesis of 1,3,5-Triarylbenzenes

A common method for the synthesis of the 1,3,5-triarylbenzene core is the self-condensation of acetophenone or its derivatives. For example, 1,3,5-triphenylbenzene can be synthesized by refluxing acetophenone in toluene with a catalytic amount of CuCl2 for several hours.[2] The product can then be purified by column chromatography.[2]

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients.

Methodology:

-

Solutions of the this compound derivatives are prepared in a suitable spectroscopic grade solvent (e.g., toluene, dichloromethane) at a known concentration (typically in the range of 10^-5 to 10^-6 M).

-

A quartz cuvette with a 1 cm path length is used.

-

The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, with the pure solvent used as a reference.

-

The wavelength of maximum absorption (λ_abs) is identified from the spectrum.

Steady-State Fluorescence and Phosphorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) for fluorescence and phosphorescence.

Methodology:

-

Solutions are prepared as for UV-Vis spectroscopy.

-

For fluorescence measurements at room temperature, the sample is excited at a wavelength corresponding to an absorption maximum. The emission spectrum is then recorded.

-

For phosphorescence measurements, the sample is typically cooled to 77 K in a liquid nitrogen cryostat to minimize non-radiative decay processes and quenching by molecular oxygen.

-

The sample is excited, and the emission is recorded after a short delay to temporally separate the long-lived phosphorescence from the short-lived fluorescence.

Determination of Fluorescence Quantum Yield (Φ_f)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen.

-

The absorbance of both the sample and the standard solution at the excitation wavelength is measured and kept below 0.1 to avoid inner filter effects.

-

The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity (area under the emission curve) is calculated for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where Φ_f,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Excited-State Lifetimes (τ)

Objective: To determine the decay kinetics of the excited states.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

The sample is excited with a pulsed laser source (e.g., a picosecond diode laser).

-

The arrival times of the emitted photons are measured relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f).

-

For delayed fluorescence in TADF materials, a similar procedure is used, but the data is collected over a longer timescale to capture the microsecond-to-millisecond decay of the delayed component (τ_d).

Mandatory Visualization

Jablonski Diagram for a TADF Emitter

The following diagram illustrates the key photophysical processes occurring in a this compound-based TADF emitter.

Caption: Jablonski diagram illustrating the photophysical pathways in a TADF molecule.

Experimental Workflow for Photophysical Characterization

The following diagram outlines the typical experimental workflow for characterizing the photophysical properties of this compound derivatives.

Caption: Workflow for synthesis and photophysical characterization.

References

1,3,5-Tribenzoylbenzene: A C3-Symmetric Core for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3,5-Tribenzoylbenzene is a highly symmetrical aromatic ketone that has garnered significant interest as a versatile C3-symmetric building block. Its unique molecular architecture, characterized by a central benzene ring substituted at the 1, 3, and 5 positions with benzoyl groups, provides a rigid and well-defined scaffold for the construction of complex supramolecular assemblies, advanced materials, and potentially novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in materials science and as a potential scaffold in drug discovery.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a reported melting point of 118-119°C[1]. Its C3 symmetry significantly influences its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₁₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 390.43 g/mol | --INVALID-LINK-- |

| CAS Number | 25871-69-6 | --INVALID-LINK-- |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 118-119 °C | [1] |

Table 2: Spectroscopic Data for 1,3,5-Trisubstituted Benzene Derivatives (Analogous to this compound)

| Derivative | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |

| 1,3,5-Triphenylbenzene | 171–173 | 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H) | 141.6, 140.1, 128.9, 127.7, 127.2, 124.4 | 3053, 1651, 1494, 1431, 1125, 758, 700 | --INVALID-LINK-- |

| 1,3,5-Tris(4-methylphenyl)benzene | 178–179 | 7.74 (s, 3H), 7.62 (d, J=8.0 Hz, 6H), 7.30 (d, J=7.5 Hz, 6H), 2.44 (s, 9H) | 142.2, 138.3, 137.4, 129.4, 127.3, 124.7, 21.1 | 3017, 2922, 1612, 1511, 1491, 1109, 812 | --INVALID-LINK-- |

| 1,3,5-Tris(4-chlorophenyl)benzene | 247–249 | 7.67 (s, 3H), 7.59 (d, J=8.5 Hz, 6H), 7.44 (d, J=8.5 Hz, 6H) | 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 | 3045, 1598, 1493, 1383, 1091, 1012, 815 | --INVALID-LINK-- |

| 1,3,5-Tris(4-bromophenyl)benzene | 262–264 | 7.70 (s, 3H), 7.62 (d, J=8.5 Hz, 6H), 7.56 (d, J=8.5 Hz, 6H) | 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 | 3043, 1595, 1489, 1379, 1075, 1007, 809 | --INVALID-LINK-- |

The infrared spectrum of this compound is available through the NIST WebBook and serves as a key characterization tool.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The most direct and analogous method to the synthesis of similar 1,3,5-triarylbenzene derivatives is the Friedel-Crafts acylation of benzene with 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride).

Experimental Protocol: Friedel-Crafts Acylation (Analogous Method)

This protocol is based on the well-established Friedel-Crafts acylation reaction for attaching acyl groups to an aromatic ring[2][3].

Materials:

-

1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (3.3 equivalents) in anhydrous benzene (excess, serving as both reactant and solvent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Dissolve 1,3,5-benzenetricarbonyl trichloride (1 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and add it dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value[1].

Caption: Synthetic workflow for this compound.

Applications as a C3-Symmetric Building Block

The rigid, C3-symmetric structure of this compound makes it an attractive building block in several areas of chemical science.

Supramolecular Chemistry and Materials Science

The three benzoyl groups provide sites for non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. This property is particularly valuable in the design of:

-

Covalent Organic Frameworks (COFs): this compound can serve as a tritopic node in the synthesis of crystalline porous polymers. The ketone functionalities can undergo condensation reactions with appropriate linkers to form robust, porous frameworks with potential applications in gas storage, separation, and catalysis[4].

References

A Technical Guide to the Applications of 1,3,5-Tribenzoylbenzene and Its Derivatives in Advanced Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Tribenzoylbenzene is a C3-symmetric aromatic ketone that serves as a versatile building block for the synthesis of advanced functional materials. Its rigid, planar core and the presence of three reactive benzoyl groups at 120-degree intervals make it an ideal candidate for the construction of highly ordered, porous architectures. While direct applications of this compound are an emerging area of research, its derivatives, particularly 1,3,5-triformylbenzene and 1,3,5-tris(4-aminophenyl)benzene, have been extensively utilized in the development of cutting-edge materials such as Porous Organic Polymers (POPs), including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This technical guide explores the synthesis, properties, and novel applications of materials derived from the 1,3,5-trisubstituted benzene scaffold, with a focus on their potential in gas storage, separation, and catalysis.

Synthesis of Porous Organic Polymers from 1,3,5-Trisubstituted Benzene Derivatives

The synthesis of POPs and COFs from 1,3,5-trisubstituted benzene derivatives typically involves condensation reactions to form robust, porous networks. The choice of monomers and reaction conditions plays a crucial role in determining the final properties of the material.

Key Synthetic Methodologies

-

Schiff Base Condensation: This is a common method for forming imine-linked COFs. It involves the reaction of an aldehyde-functionalized monomer (e.g., 1,3,5-triformylbenzene) with an amine-functionalized monomer. The reaction is typically carried out under solvothermal conditions in a sealed vessel.

-

Sonogashira-Hagihara Cross-Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds, creating conjugated microporous polymers (CMPs) from monomers functionalized with halides and alkynes.

-

Friedel-Crafts Alkylation: This reaction can be used to create hyper-crosslinked polymers with high surface areas and thermal stability.

Experimental Protocol: Synthesis of an Imine-Linked COF from 1,3,5-Triformylbenzene and p-Phenylenediamine

This protocol provides a representative example of the synthesis of a COF using a 1,3,5-trisubstituted benzene derivative.

Materials:

-

1,3,5-Triformylbenzene

-

p-Phenylenediamine

-

1,4-Dioxane

-

Mesitylene

-

6M Aqueous Acetic Acid

-

Nitrogen gas

Procedure:

-

A Pyrex tube is charged with 1,3,5-triformylbenzene (0.090 g, 0.55 mmol) and p-phenylenediamine (0.090 g, 0.83 mmol).

-

A 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (5.0 mL) is added to the tube.

-

Aqueous acetic acid (6 M, 0.5 mL) is added as a catalyst.

-

The tube is flash-frozen in liquid nitrogen, and the atmosphere is replaced with nitrogen gas.

-

The tube is sealed and heated at 120°C for 3 days.

-

A yellow precipitate is formed, which is isolated by filtration.

-

The solid is washed with anhydrous acetone and dried under vacuum at 150°C for 24 hours to yield the COF as a yellow powder.

Quantitative Data on Porous Polymers from 1,3,5-Trisubstituted Benzene Derivatives

The properties of porous polymers derived from 1,3,5-trisubstituted benzenes can be tailored by varying the monomers and synthetic conditions. The following table summarizes key performance metrics for several representative materials.

| Material | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | Reference |

| TNCMP-2 | 1,3,5-triethynylbenzene, 2,4,6-trichloro-1,3,5-triazine | 995 | - | 1.45 | [1] |

| TPBP-2 | Triptycene, 5,5′-diamino-2,2′-bipyridine | 714 | - | 2.42 | [2] |

| TIBM-Cu MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene, Copper Acetate | 1157 | 0.64 | 3.60 (at 298K) | [3] |

| TIBM-Cr MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene, Chromium Nitrate | 850 | 0.98 | 1.60 (at 298K) | [3] |

| TIBM-Al MOF | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene, Aluminum Nitrate | 980 | 1.05 | 2.10 (at 298K) | [3] |

Visualizing Synthetic and Logical Workflows

General Synthetic Workflow for Porous Organic Polymers

The following diagram illustrates a typical workflow for the synthesis and characterization of porous organic polymers from 1,3,5-trisubstituted benzene derivatives.

Caption: Synthetic workflow for porous organic polymers.

Structure-Property Relationship in 1,3,5-Trisubstituted Benzene-Based MOFs

This diagram illustrates the logical relationship between the choice of metal node and the resulting properties of a MOF synthesized with a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene linker.

Caption: Influence of metal node on MOF properties.

Novel Applications in Materials Science

Porous organic polymers derived from 1,3,5-trisubstituted benzenes exhibit a range of promising properties that make them suitable for various applications.

Gas Storage and Separation

The high surface area and tunable porosity of these materials make them excellent candidates for gas storage and separation. The incorporation of nitrogen-rich linkers can enhance the affinity for CO2, leading to high selectivity in CO2/N2 and CO2/CH4 separations. For example, the TIBM-Cu MOF shows a high CO2 uptake of 3.60 mmol/g at 298 K and 1 bar, with a CO2/N2 selectivity of 53.[3]

Catalysis

The porous nature of these materials allows for the diffusion of reactants and products, while the framework itself can be functionalized with catalytic sites. For instance, metal nodes in MOFs can act as Lewis acid sites, and the organic linkers can be modified with catalytically active groups.

Sensing

Luminescent porous polymers have been developed for sensing applications. The fluorescence of these materials can be quenched in the presence of certain analytes, such as nitroaromatic compounds, which are common explosives. For example, luminescent microporous organic polymers containing the 1,3,5-tri(4-ethenylphenyl)benzene unit have been shown to be effective sensors for picric acid.[4]

Future Outlook

The direct use of this compound in the synthesis of novel porous materials, particularly through Schiff base condensation with various amine linkers, remains a promising yet underexplored area of research. The ketone functionalities of this compound offer a different reactivity profile compared to the more commonly used aldehyde derivatives, which could lead to materials with unique properties and applications. Future research should focus on developing detailed synthetic protocols for materials directly derived from this compound and comprehensively characterizing their properties to unlock their full potential in materials science.

References

Literature review of 1,3,5-Tribenzoylbenzene synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic methodologies for obtaining 1,3,5-tribenzoylbenzene, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. This document outlines the core synthetic strategies, providing detailed experimental protocols and a comparative analysis of reaction conditions and yields.

Introduction

This compound is a highly symmetrical aromatic ketone characterized by a central benzene ring substituted with three benzoyl groups at the 1, 3, and 5 positions. This C3-symmetric architecture imparts unique properties, making it a valuable building block for the synthesis of dendrimers, metal-organic frameworks (MOFs), and other complex molecular structures. The carbonyl functionalities also offer reactive sites for further chemical transformations. The synthesis of this compound and its analogs has been approached through several key chemical reactions, primarily focusing on Friedel-Crafts acylation and the cyclotrimerization of appropriate precursors.

Synthetic Methodologies

Two principal strategies have been successfully employed for the synthesis of this compound and its derivatives:

-

Friedel-Crafts Acylation of Benzene: This classic approach involves the electrophilic aromatic substitution of benzene with a trifunctional acylating agent, 1,3,5-benzenetricarbonyl trichloride (trimesoyl chloride), in the presence of a strong Lewis acid catalyst.

-

Cyclotrimerization of Aryl Ketones: This method relies on the self-condensation of three molecules of a suitable aryl ketone precursor to form the central benzene ring. Variations of this approach include the use of aryl methyl ketones and, more specifically for this compound, the cyclotrimerization of alkynyl ketones like benzoylacetylene.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data for the synthesis of 1,3,5-triarylbenzenes, providing a comparative perspective on the different methodologies. Direct yield data for this compound is sparse in the literature; therefore, data from closely related analogs are included to provide a reasonable expectation of synthetic efficiency.

| Method | Precursor(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation (Analogous) | Anisole, Acetic Anhydride | FeCl₃·6H₂O | Tunable Aryl Alkyl Ionic Liquid | 60 | 2 | 97 | [1] |

| Cyclotrimerization | Acetophenone | CuCl₂ | Toluene | 180-220 | 6 | Not specified | [2] |

| Cyclotrimerization (Analogous) | 4-Nitrobenzoylacetylene | - | DMF/Toluene | Not specified | Not specified | 72 | [3][4] |

| Cyclotrimerization (Analogous) | 1-(4-acetylphenyl)ethanone | Solid Acid Catalyst | Solvent-free | Not specified | Not specified | Not specified | [5] |

| Cyclotrimerization (Analogous) | Acetophenone | Super Acid Sulfonic Clay | Toluene | Reflux | Not specified | Not specified | [6] |

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Benzene

This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of benzene with trimesoyl chloride.

Materials and Equipment:

-

1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene

-

Dry Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (3.3 eq) to an excess of anhydrous benzene, which serves as both reactant and solvent.

-

Cool the mixture in an ice bath with stirring.

-

Dissolve 1,3,5-benzenetricarbonyl trichloride (1 eq) in a minimal amount of anhydrous benzene or another dry, inert solvent like dichloromethane.

-

Add the trimesoyl chloride solution dropwise to the stirred, cooled benzene/AlCl₃ suspension over 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 60-80°C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Method 2: Cyclotrimerization of Benzoylacetylene

This method involves the metal-free cyclotrimerization of benzoylacetylene under high temperature and pressure, as suggested by the literature for the formation of this compound.[3][4]

Materials and Equipment:

-

Benzoylacetylene (phenylpropynone)

-

High-pressure reactor (autoclave)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for workup and purification

Procedure:

-

Place benzoylacetylene and deionized water into a high-pressure reactor.

-

Seal the reactor and heat it to a high temperature (e.g., 200-300°C) under elevated pressure for several hours. The optimal conditions may require empirical determination.

-

After the reaction period, cool the reactor to room temperature and carefully release the pressure.

-

Transfer the contents of the reactor to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization.

Visualizations

Friedel-Crafts Acylation Pathway

References

- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 2. article.sapub.org [article.sapub.org]

- 3. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 4. An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01336G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. scielo.org.mx [scielo.org.mx]

Methodological & Application

Application Notes and Protocols for Tripodal Benzoylbenzene-Based Linkers in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-tribenzoylbenzene and its derivatives as tripodal linkers in the synthesis of Metal-Organic Frameworks (MOFs). While the direct use of this compound is an emerging area, this guide draws upon established methodologies for structurally similar linkers, such as 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), to provide a comprehensive resource for researchers.

Introduction to Tripodal Benzoylbenzene-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. This compound and its derivatives are tripodal linkers that, due to their C3 symmetry, are excellent candidates for forming stable, three-dimensional porous networks. These frameworks have potential applications in gas storage, catalysis, and, significantly for the pharmaceutical industry, drug delivery.[1][2][3]

The functional groups on the benzene rings of the linker can be modified to tune the properties of the MOF. For instance, the inclusion of carboxylic acid groups, as in H3BTB, provides strong coordination sites for metal ions, while imidazole-based linkers like TIBM can introduce additional functionalities and affect the MOF's adsorption properties.[1][4] The inherent porosity and the potential for functionalization make these MOFs promising candidates for hosting and releasing therapeutic agents.[5][6]

Applications in Drug Development

MOFs constructed from tripodal benzoylbenzene-based linkers offer several advantages for drug delivery applications:

-

High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of significant quantities of drug molecules within their cavities.[3][5][6]

-

Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. This can be tuned by modifying the linker or the metal node.

-

Biocompatibility: While biocompatibility needs to be assessed for each new MOF, the use of biologically relevant metals and organic linkers can lead to materials with low toxicity.[7]

-

Surface Functionalization: The external surface of the MOF particles can be functionalized with targeting moieties to direct the drug delivery system to specific cells or tissues.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using derivatives of this compound. This data provides a baseline for the expected properties of new MOFs synthesized with similar linkers.

Table 1: Physicochemical Properties of TIBM-based MOFs [1]

| MOF | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| TIBM-Al | Al³⁺ | 450 | 0.35 | 1.0 - 3.0 |

| TIBM-Cr | Cr³⁺ | 550 | 0.45 | 1.0 - 4.0 |

| TIBM-Cu | Cu²⁺ | 350 | 0.25 | 0.3 - 1.5 |

Table 2: Gas Adsorption Properties of TIBM-based MOFs at 298 K [1][8][9][10]

| MOF | CO₂ Adsorption Capacity (mmol/g) at 1 bar | CO₂/N₂ Selectivity |

| TIBM-Al | 2.10 | 35 |

| TIBM-Cr | 1.60 | 10 |

| TIBM-Cu | 3.60 | 53 |

Experimental Protocols

Synthesis of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) Linker

This protocol describes the synthesis of the TIBM linker, a derivative of this compound.[1]

Materials:

-

Trimesic acid

-

o-phenylenediamine

-

Polyphosphoric acid (PPA)

Procedure:

-

Add o-phenylenediamine (7.2 g, 0.06 mol) to a solution of trimesic acid (4 g, 0.03 mol) in polyphosphoric acid (50 mL).

-

Heat the reaction mixture to 230 °C and maintain for 12 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature and pour it into a large volume of water.

-

Collect the precipitate by filtration.

-

Wash the solid thoroughly with a sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Dry the resulting solid under vacuum to obtain the TIBM linker.

General Protocol for Solvothermal Synthesis of TIBM-based MOFs

This protocol provides a general method for the synthesis of MOFs using the TIBM linker and different metal salts.[1]

Materials:

-

TIBM linker

-

Metal salt (e.g., AlCl₃·6H₂O, CrCl₃·6H₂O, Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve the TIBM linker (0.1 mmol) in 10 mL of DMF in a 20 mL scintillation vial.

-

In a separate vial, dissolve the metal salt (0.1 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

-

Combine the two solutions in the vial containing the linker.

-

Cap the vial tightly and place it in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, a crystalline precipitate will have formed.

-

Collect the solid by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the final product under vacuum at 100 °C.

Protocol for Drug Loading (Ibuprofen as a model drug)

This protocol describes a general procedure for loading a drug into a pre-synthesized MOF.

Materials:

-

Activated MOF powder

-

Ibuprofen

-

Ethanol

Procedure:

-

Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.

-

Prepare a stock solution of Ibuprofen in ethanol (e.g., 10 mg/mL).

-

Immerse a known amount of the activated MOF (e.g., 50 mg) in the Ibuprofen solution (e.g., 10 mL).

-

Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the solid with a small amount of fresh ethanol to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum at a temperature that will not degrade the drug (e.g., 40-60 °C).

-

The amount of loaded drug can be quantified by analyzing the supernatant using UV-Vis spectroscopy or HPLC and calculating the difference in concentration before and after loading.

Visualizations

Caption: Workflow for the synthesis of a TIBM-based MOF.

Caption: Conceptual pathway for MOF-based drug delivery.

Caption: Relationship between MOF components and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drpress.org [drpress.org]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Scholarworks@UNIST: Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [scholarworks.unist.ac.kr]

Synthesis of Porous Organic Polymers (POPs) with 1,3,5-Tribenzoylbenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,3,5-Tribenzoylbenzene in POP Synthesis